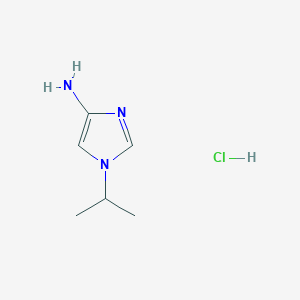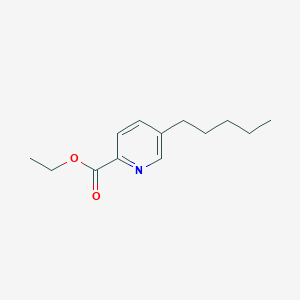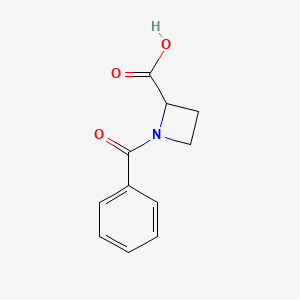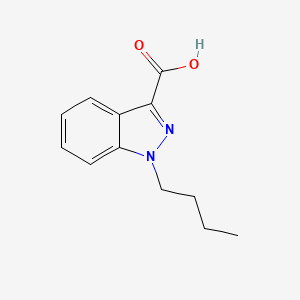![molecular formula C15H16N4O B13937447 3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile CAS No. 661459-16-1](/img/structure/B13937447.png)
3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile
- 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine
- 6-Methoxy-2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1H-benzimidazole .
Uniqueness
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is unique due to its combination of a piperidine ring, an oxadiazole ring, and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
661459-16-1 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-[5-(3-methylpiperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H16N4O/c1-10-4-3-7-17-13(10)15-18-14(19-20-15)12-6-2-5-11(8-12)9-16/h2,5-6,8,10,13,17H,3-4,7H2,1H3 |
InChI Key |
AJXUBPRKXKBQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C2=NC(=NO2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)

![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)






![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

